molecular formula C13H11NO2S B567808 5-(2-(Methylthio)phenyl)nicotinic acid CAS No. 1261964-02-6

5-(2-(Methylthio)phenyl)nicotinic acid

Cat. No.: B567808
CAS No.: 1261964-02-6
M. Wt: 245.296
InChI Key: JWTQHAHPYZFVKZ-UHFFFAOYSA-N
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Description

5-(2-(Methylthio)phenyl)nicotinic acid is a proprietary nicotinic acid derivative designed for advanced pharmaceutical and chemical research . As a functionalized pyridinecarboxylic acid, it serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of novel small-molecule therapeutics . Its core structure integrates a nicotinic acid moiety, a well-documented pharmacophore, with a sterically and electronically distinct 2-(methylthio)phenyl substituent . This unique architecture makes it a valuable building block for constructing compounds targeted at specific metabolic pathways. The primary research value of this compound lies in its potential application in exploring mechanisms related to lipid metabolism, given the established role of nicotinic acid (Vitamin B3) in modulating plasma lipids and lipoproteins . Niacin and its analogs are known to exert their effects through multiple pathways, including the inhibition of diacylglycerol acyltransferase-2 (DGAT2) in the liver, which reduces triglyceride synthesis and the subsequent secretion of apolipoprotein B-containing lipoproteins such as VLDL and LDL . Furthermore, activity through specific G protein-coupled receptors like HCAR2 (GPR109A) presents a compelling avenue for investigating anti-inflammatory and potential atheroprotective effects . Researchers can utilize this compound as a key precursor or structural core in drug discovery programs focused on metabolic syndrome, dyslipidemia, and cardiovascular disease, providing a versatile scaffold for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for their specific experimental investigations.

Properties

IUPAC Name

5-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTQHAHPYZFVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methylthio)phenyl)nicotinic acid typically involves a multi-step process:

    Starting Material: The synthesis begins with 2-phenylpyridine-4-carboxaldehyde.

    Thioether Formation: The aldehyde reacts with methylthiol to form 2-(methylthio)phenylpyridine.

    Nitration: The thioether undergoes nitration to form the corresponding nitro compound.

    Reduction: The nitro compound is then reduced to yield this compound[][1].

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methylthio)phenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-(Methylthio)phenyl)nicotinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-(Methylthio)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(2-(Methylthio)phenyl)nicotinic acid with structurally related compounds, highlighting substituent variations, molecular formulas, molecular weights, and key physical properties.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications Reference ID
This compound 2-(Methylthio)phenyl C₁₃H₁₁NO₂S 261.30 Not reported Pharmaceutical intermediate (inferred) -
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 2-Fluorophenyl, 2-hydroxy C₁₂H₈FNO₃ 233.20 Not reported Bioactive scaffold; potential drug candidate
5-(2-Furyl)nicotinic acid 2-Furyl C₁₀H₇NO₃ 189.16 261–263 High thermal stability
5-(4-Acetylphenyl)nicotinic acid 4-Acetylphenyl C₁₄H₁₁NO₃ 241.24 Not reported ≥95% purity; lab-scale applications
5-(2-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid 2-Fluoro-3-methoxyphenyl, 6-hydroxy C₁₃H₁₀FNO₄ 263.22 Not reported Specialty chemical; research use
5-(2-Formylphenyl)-2-hydroxyisonicotinic acid 2-Formylphenyl, 2-hydroxy C₁₃H₉NO₄ 243.22 Not reported Synthetic intermediate
2-[(4-Methylphenyl)thio]nicotinic acid 4-Methylphenylthio C₁₃H₁₁NO₂S 261.30 Not reported GHS-classified; industrial use
5-(4-Trifluoromethoxyphenyl)-nicotinic acid 4-Trifluoromethoxyphenyl C₁₃H₈F₃NO₃ 283.21 Not reported Pharmaceutical intermediate

Key Observations from Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Acetyl groups (e.g., 5-(4-Acetylphenyl)nicotinic acid) may reduce solubility in aqueous media but improve lipid membrane permeability .
  • Furyl substituents (e.g., 5-(2-Furyl)nicotinic acid) contribute to high thermal stability (mp 261–263°C), making them suitable for high-temperature applications .
  • Methylthio vs. Phenylthio Groups:

    • Methylthio (-SMe) groups (as in the target compound) offer moderate electron-donating effects compared to phenylthio (-SPh) derivatives (e.g., 2-[(4-Methylphenyl)thio]nicotinic acid), which may influence redox stability and metabolic pathways .

Biological Activity

5-(2-(Methylthio)phenyl)nicotinic acid (CAS No. 1261964-02-6) is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects, and applications based on various research findings.

  • Molecular Formula: C13H11NO2S
  • Molecular Weight: 245.296 g/mol

The compound's structure includes a nicotinic acid moiety modified by a methylthio group on the phenyl ring, which influences its biological activity.

This compound interacts with various biological targets, primarily through:

  • Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways and cellular functions.
  • Receptor Binding: The compound may act as a ligand for certain receptors, modulating their activity and influencing signaling pathways.

The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence pathways such as the MAPK/ERK signaling cascade, which is critical for cell proliferation and differentiation.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties. Specifically:

  • Minimum Inhibitory Concentration (MIC): Some related compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 1.95 to 15.62 µg/mL .
  • Mechanism of Action in Antimicrobial Activity: The antimicrobial effects are believed to stem from the compound's ability to enhance immune responses and increase the bactericidal activity of neutrophils .

Cytotoxicity

While some derivatives show promise in antimicrobial activity, they also need to be evaluated for cytotoxicity:

  • Cytotoxic Effects: Studies have indicated that at higher concentrations, compounds similar to this compound can exhibit cytotoxic effects on various cell lines. Dose optimization is crucial to mitigate these effects while maximizing therapeutic benefits.

Synthesis and Evaluation

A series of experiments have synthesized various derivatives of nicotinic acid, including this compound. These compounds were evaluated for their biological activities:

CompoundMIC (µg/mL)Activity Type
Compound 11.95Against Staphylococcus epidermidis
Compound 27.81Against MRSA Staphylococcus aureus
Compound 3VariableCytotoxicity in cancer cell lines

This table summarizes the antimicrobial efficacy of selected compounds derived from nicotinic acid.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets:

  • Target Proteins: The docking studies focused on proteins involved in bacterial resistance mechanisms and metabolic pathways.
  • Binding Affinity: Preliminary results suggest favorable binding interactions, indicating potential for further development as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-(Methylthio)phenyl)nicotinic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis likely involves introducing the methylthio group to the phenyl ring via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates can react with methyl iodide under basic conditions. Subsequent coupling of the substituted phenyl group to the nicotinic acid backbone may employ Suzuki-Miyaura cross-coupling using a palladium catalyst . Esterification (if needed) can be catalyzed by sulfuric acid or HCl, followed by hydrolysis to yield the carboxylic acid . Optimization includes adjusting reaction time, temperature, and catalyst loading.
  • Key Validation : Structural confirmation via 1^1H/13^{13}C NMR and mass spectrometry ensures product integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Purity Analysis : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .
  • Structural Confirmation : 1^1H NMR (for methylthio protons at δ ~2.5 ppm) and 13^{13}C NMR (for carbonyl at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected: ~275 g/mol) .

Q. How should researchers handle stability and storage of this compound?

  • Methodology : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation of the methylthio group. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways . Use TLC or HPLC to monitor purity over time .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the methylthio group in biological activity?

  • Methodology : Synthesize analogs with substituents like methoxy, hydroxyl, or halogens in place of methylthio. Compare their bioactivity (e.g., enzyme inhibition, antimicrobial assays). Molecular docking studies can predict interactions with target proteins (e.g., cytochrome P450 enzymes) .
  • Data Contradictions : Methylthio groups may enhance lipophilicity but could also increase metabolic instability, requiring in vitro microsomal stability assays to resolve discrepancies .

Q. What strategies optimize catalytic coupling reactions using this compound as an intermediate?

  • Methodology : For Suzuki couplings, use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with boronic acids. Optimize solvent (e.g., DMF/water), base (K2_2CO3_3), and microwave-assisted heating to improve yield . Monitor reaction progress via LC-MS and isolate products using flash chromatography .

Q. How can researchers address conflicting data on the compound’s reactivity in acidic/basic environments?

  • Methodology : Conduct pH-dependent stability studies (pH 1–14, 37°C). Use 1^1H NMR to track decomposition (e.g., methylthio oxidation to sulfoxide). Compare results with computational models (DFT calculations) to predict reactive sites .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • Methodology :

  • Enzyme Assays : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .
  • IC50_{50} Determination : Dose-response curves using purified enzymes (e.g., kinases, proteases). Validate with positive controls (e.g., staurosporine for kinases) .

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